REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:6]=C(C)[CH:8]=[CH:9][CH:10]=1.Br.O=O.OO.[C:25]([OH:28])(=[O:27])[CH3:26]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:15]=[C:14]([C:16]([F:17])([F:19])[F:18])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:6]=[C:26]([CH:8]=[CH:9][CH:10]=1)[C:25]([OH:28])=[O:27] |f:5.6.7.8.9.10.11|
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Name
|
|
Quantity
|
1.9 mol
|
Type
|
reactant
|
Smiles
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ClC1=C(OC=2C=C(C=CC2)C)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.128 mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the exotherm raises the reaction temperature to 98° C. within 5 minutes
|
Duration
|
5 min
|
Type
|
DISTILLATION
|
Details
|
Isolation of the oxidation product 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid from the reaction mixture is accomplished by distillation of the acetic acid solvent, neutralization with aqueous sodium hydroxide to a pH of 11, filtration
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble cobalt hydroxides and acidification of the filtrate with sulfuric acid
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680.3 g | |
YIELD: PERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |